2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide” is a complex organic compound that contains several functional groups, including a chloro group, a fluoro group, a thiazole ring, a nitro group, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a thiazole ring, a benzene ring with a fluorine atom, a benzene ring with a nitro group, and an amide group. The presence of these groups could result in interesting electronic and steric effects .
Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the various functional groups in the molecule. For instance, the amide group could participate in condensation reactions, while the nitro group could be reduced to an amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative fluorine atom could impact the compound’s solubility and reactivity .
Scientific Research Applications
Synthesis Methodologies and Heterocyclic Chemistry
A study by Křupková et al. (2013) highlighted the use of 4-chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block closely related to the query compound, for the synthesis of various nitrogenous heterocycles. This approach facilitates the creation of diverse libraries of compounds, including benzimidazoles, benzotriazoles, and quinoxalinones, showcasing the compound's utility in heterocyclic oriented synthesis (HOS) and its significant importance in current drug discovery efforts (Křupková, Funk, Soural, & Hlaváč, 2013).
Antimicrobial Activities
Yolal et al. (2012) investigated the antimicrobial activities of eperezolid-like molecules, which are structurally related to the query compound. The study reported high anti-Mycobacterium smegmatis activity, underlining the potential of such compounds in the development of new antimicrobial agents (Yolal, Başoğlu, Bektaş, Demirci, Alpay‐Karaoglu, & Demirbaş, 2012).
Antitumor Evaluation
Research by Racané et al. (2006) on derivatives of 6-amino-2-phenylbenzothiazole, which share a common structural motif with the query compound, demonstrated cytostatic activities against various malignant human cell lines. This indicates the potential of such compounds in the development of novel antitumor therapies (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Novel Synthesis and Crystal Structure Analysis
A study by He et al. (2014) detailed the synthesis, crystal structure, and spectroscopic properties of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, a compound bearing resemblance to the query chemical. The research explored structure-property relationships and antitumor activity, offering insights into the development of compounds with potential therapeutic applications (He, Yang, Hou, Teng, & Wang, 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, affecting their function and leading to a variety of biological effects .
Mode of Action
This interaction can lead to changes in the function of the targets, which can have downstream effects on various biological processes .
Biochemical Pathways
Similar compounds have been known to affect a variety of pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, as well as by factors such as its solubility, stability, and binding to plasma proteins .
Result of Action
Based on the known effects of similar compounds, it is likely that the compound could have a variety of effects, including modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
The action, efficacy, and stability of 2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Safety and Hazards
Future Directions
The future research directions for “2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide” could include further studies on its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential biological activities given the presence of the thiazole ring .
Properties
IUPAC Name |
2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFN3O3S/c17-13-6-5-11(21(23)24)7-12(13)15(22)20-16-19-14(8-25-16)9-1-3-10(18)4-2-9/h1-8H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXRIHQRJRUBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.